Physicochemical Differentiation: XLogP3 and Lipophilicity Profile in the N,N-Dialkyl Series
Computed XLogP3 values for the target compound and its closest N,N-dialkyl analogs show a discrete incremental lipophilicity gradient. The butyl(methyl) variant (CAS 905691-35-2) has an XLogP3 of 4.1, representing an intermediate value between the dimethyl analog (CAS 801262-38-4, XLogP3 2.9) and the dipropyl analog (CAS 312755-08-1, XLogP3 4.7) [1][2][3]. This 1.2 log unit difference from the dimethyl analog corresponds to approximately a 16-fold difference in theoretical octanol-water partition coefficient, which can substantially impact passive membrane permeability and non-specific protein binding [4].
| Evidence Dimension | Computed lipophilicity (XLogP3, PubChem 2.2) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (CAS 905691-35-2, butyl(methyl) variant) |
| Comparator Or Baseline | Dimethyl analog (CAS 801262-38-4): XLogP3 = 2.9; Dipropyl analog (CAS 312755-08-1): XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. dimethyl; −0.6 vs. dipropyl (~16-fold and ~4-fold theoretical partition coefficient differences, respectively) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); identical computational method applied across all three compounds |
Why This Matters
For screening library procurement, the intermediate lipophilicity of CAS 905691-35-2 may provide a balanced permeability profile that avoids the potentially poor aqueous solubility of the dipropyl analog (XLogP3 4.7) while offering improved membrane partitioning relative to the dimethyl analog (XLogP3 2.9), thus filling a specific property niche in SAR exploration.
- [1] PubChem Compound Summary. 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide. PubChem CID 5084269. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide. PubChem CID 2159180. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary. N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. PubChem CID 4019168. National Center for Biotechnology Information. View Source
- [4] Arnott, J.A.; Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7(10), 863–875. DOI: 10.1517/17460441.2012.714363. View Source
